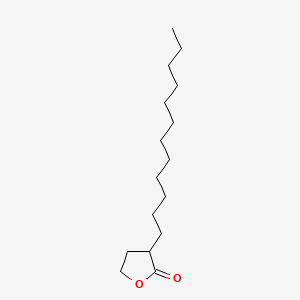
2(3H)-Furanone, 3-dodecyldihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dodecyldihydrofuran-2(3H)-one is an organic compound with the molecular formula C16H30O2. It is a member of the furan family, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its long dodecyl side chain, which imparts unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of dodecyl-substituted dihydroxy compounds. The reaction conditions often include:
Catalysts: Sulfuric acid or hydrochloric acid
Solvents: Toluene or dichloromethane
Temperature: 50-100°C
Industrial Production Methods
In an industrial setting, the production of 3-Dodecyldihydrofuran-2(3H)-one may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: Dodecyl alcohol and furan derivatives
Catalysts: Strong acids like sulfuric acid
Purification: Distillation or recrystallization to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions
3-Dodecyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Halogenation or alkylation at the furan ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides
Major Products
Oxidation: Dodecanoic acid, dodecanone
Reduction: Dodecyl alcohol, dodecane
Substitution: Halogenated furans, alkyl-substituted furans
Wissenschaftliche Forschungsanwendungen
3-Dodecyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry
Biology: Investigated for its potential antimicrobial and antifungal properties
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals
Wirkmechanismus
The mechanism by which 3-Dodecyldihydrofuran-2(3H)-one exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with cell membranes, disrupting their integrity and leading to antimicrobial effects. The long dodecyl chain allows for strong hydrophobic interactions, enhancing its efficacy in non-polar environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Dodecylfuran-2(5H)-one
- 3-Dodecyl-2,5-dihydrofuran
- 3-Dodecyl-2,5-dihydrothiophene
Uniqueness
3-Dodecyldihydrofuran-2(3H)-one is unique due to its specific ring structure and long alkyl chain, which confer distinct physical and chemical properties. Compared to similar compounds, it exhibits higher stability and a broader range of reactivity, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
73263-36-2 |
|---|---|
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
3-dodecyloxolan-2-one |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-18-16(15)17/h15H,2-14H2,1H3 |
InChI-Schlüssel |
CKVQBYJDENROIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


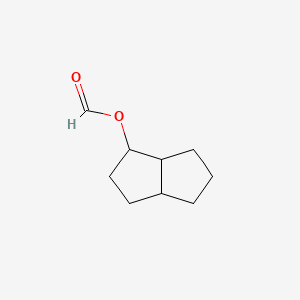
![Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13773658.png)
![triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide](/img/structure/B13773661.png)
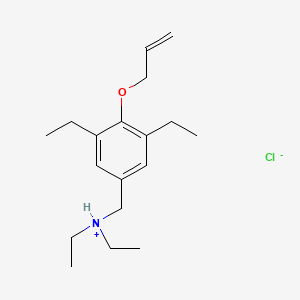
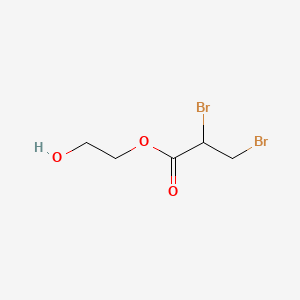
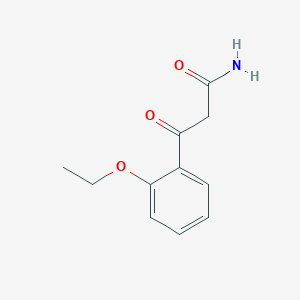
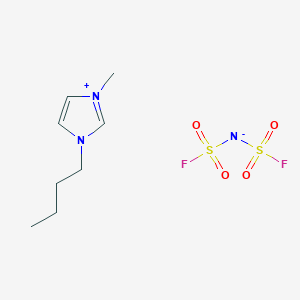
![5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole](/img/structure/B13773691.png)
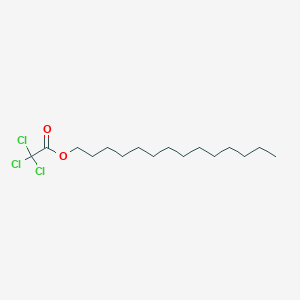
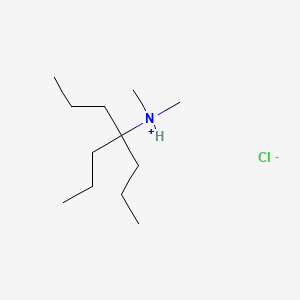
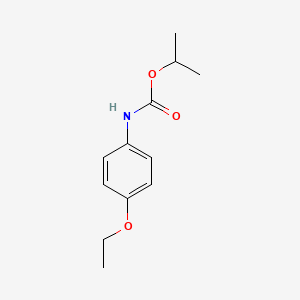
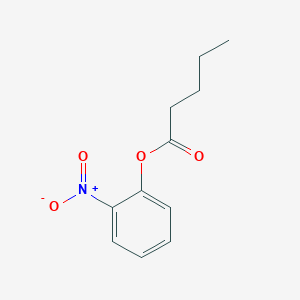
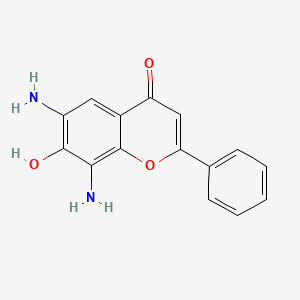
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773728.png)
